Tomatidane

Descripción

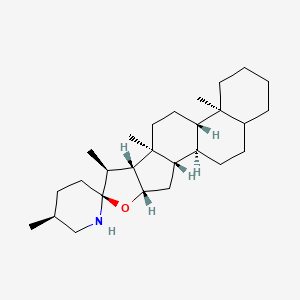

Structure

3D Structure

Propiedades

Fórmula molecular |

C27H45NO |

|---|---|

Peso molecular |

399.7 g/mol |

Nombre IUPAC |

(1R,2S,4S,5'S,6S,7S,8R,9S,12S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine] |

InChI |

InChI=1S/C27H45NO/c1-17-10-14-27(28-16-17)18(2)24-23(29-27)15-22-20-9-8-19-7-5-6-12-25(19,3)21(20)11-13-26(22,24)4/h17-24,28H,5-16H2,1-4H3/t17-,18-,19?,20+,21-,22-,23-,24-,25-,26-,27-/m0/s1 |

Clave InChI |

KOZCINYDCJVLDW-LWXZRZDISA-N |

SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCCC6)C)C)C)NC1 |

SMILES isomérico |

C[C@H]1CC[C@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CCC6[C@@]5(CCCC6)C)C)C)NC1 |

SMILES canónico |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCCC6)C)C)C)NC1 |

Origen del producto |

United States |

Structural Features and Classification of Tomatidane and Tomatidine Derivatives

Tomatidane as the Core Steroidal Framework

This compound serves as the basic steroidal skeleton for a group of compounds that includes tomatidine (B1681339) and its glycosylated forms. wikipedia.org The structure is based on the four-ring system characteristic of steroids (rings A, B, C, and D). Tomatidine, a key aglycone derived from tomatine (B1682986), possesses a this compound core with a spirosolane (B1244043) structure, which includes a nitrogen atom within a six-membered ring fused to a five-membered ring, attached to the D-ring of the steroid. wikipedia.orgfoodb.ca This core steroidal framework can undergo various modifications, including hydroxylation, unsaturation, and glycosylation, leading to a diverse array of derivatives.

Structural Classes of this compound-Type Steroidal Glycosides and Alkaloids

Steroidal glycosides and alkaloids based on the this compound framework are broadly classified based on the structure of their aglycone, particularly the arrangement of the side chain and the presence or absence of a nitrogen atom. These classifications include spirostane, furostane, solasodane, ergostane (B1235598), and nuatigenin (B1197591) types. wikipedia.orgmdpi.comnih.govmetabolomicsworkbench.orglipidmaps.orgthegoodscentscompany.com

Spirostane-Type Derivatives

Spirostane-type derivatives are characterized by a hexacyclic ring system, including the four steroid rings (A, B, C, D) and two additional rings (E and F) that form a spiro-ketal structure involving carbons C-22 and C-26 of the side chain. mdpi.comsemanticscholar.org These compounds typically have an oxygen atom connecting C-22 and C-26, forming a six-membered ring (F) and a five-membered ring (E), with a spiro center at C-22. mdpi.comsemanticscholar.org Spirostane glycosides are commonly monodesmosides, meaning they have a single sugar chain attached, usually at the C-3 position. mdpi.comsemanticscholar.org Tomatine is an example of a spirostane-type steroidal glycoalkaloid, where the aglycone, tomatidine, is a spirosolane structure, a nitrogen-containing variant of the spirostane skeleton. foodb.canih.govmedchemexpress.com

Table 1: Characteristics of Spirostane-Type Derivatives

| Feature | Description |

| Ring System | Hexacyclic (A, B, C, D, E, F) |

| Key Structural Motif | Spiro-ketal involving C-22 and C-26 |

| Glycosylation | Typically monodesmosides with sugar at C-3 |

| Example Aglycone | Tomatidine (Spirosolane - nitrogen-containing spirostane) |

| Example Glycoside | Tomatine |

Furostane-Type Derivatives

Furostane-type derivatives have a pentacyclic ring system (A, B, C, D, E) with an open F ring. mdpi.comsemanticscholar.org The side chain at C-17 is attached to a five-membered ring (E), and the C-22 carbon is typically hydroxylated. mdpi.comsemanticscholar.org Unlike spirostanes, the bond between C-22 and C-26 is a carbon-carbon bond, and an oxygen atom is usually attached at C-26, often linked to a sugar moiety. mdpi.comsemanticscholar.org Furostane glycosides are frequently bidesmosides, possessing sugar chains at both the C-3 and C-26 positions. mdpi.comsemanticscholar.org

Table 2: Characteristics of Furostane-Type Derivatives

| Feature | Description |

| Ring System | Pentacyclic (A, B, C, D, E) with open F ring |

| Key Structural Motif | Open F ring, hydroxyl or glycosyl group at C-26, hydroxyl at C-22 |

| Glycosylation | Frequently bidesmosides with sugars at C-3 and C-26 |

| Example Aglycone | Furostane-3,22,26-triol |

| Example Glycoside | Esculeoside A (a furostane-type glycoside found in tomatoes) |

Solasodane-Type Derivatives

Solasodane-type derivatives are steroidal alkaloids that, like spirostanes, possess a fused heterocyclic ring system attached to the D-ring, but this system contains a nitrogen atom. foodb.ca The solasodane skeleton is a nitrogen analogue of the spirostane skeleton, featuring a spiro-amino ketal structure. Solasodine (B1681914) is a prominent example of a solasodane aglycone. These compounds are often found as glycoalkaloids, with sugar chains attached, typically at the C-3 position.

Table 3: Characteristics of Solasodane-Type Derivatives

| Feature | Description |

| Ring System | Hexacyclic (A, B, C, D, E, F) containing nitrogen |

| Key Structural Motif | Spiro-amino ketal involving C-22, C-26, and a nitrogen atom |

| Glycosylation | Typically glycosides with sugar at C-3 |

| Example Aglycone | Solasodine |

Ergostane-Type Derivatives

Ergostane-type steroids are characterized by a cyclopentanoperhydrophenanthrene core with a ten-carbon side chain attached at the C-17 position. springermedizin.deresearchgate.net This side chain typically includes methyl groups at C-21, C-24, C-26, and C-27. springermedizin.de The ergostane skeleton contains 28 carbon atoms. nih.govwikipedia.org While not directly derived from the this compound (C27) skeleton in the same way as spirostanes or furostanes, some steroidal compounds found in plants and fungi share structural similarities in their core ring system and are classified within the broader category of steroids, with ergostane representing a specific side-chain modification pattern. springermedizin.deresearchgate.netwikipedia.org Ergostane-type steroids can have various functional groups and double bonds within the rings or side chain. springermedizin.deresearchgate.net

Table 4: Characteristics of Ergostane-Type Derivatives

| Feature | Description |

| Core Structure | Cyclopentanoperhydrophenanthrene (four rings) |

| Side Chain | Ten carbons at C-17 with specific methylation pattern (C-21, C-24, C-26, C-27) |

| Carbon Count | 28 |

| Example Aglycone | Ergostane |

Nuatigenin-Type Derivatives

Nuatigenin-type derivatives are a class of steroidal sapogenins. Nuatigenin itself is a spirostanol (B12661974) with a double bond and additional hydroxyl groups compared to the basic spirostane structure. nih.govuni.lu It is considered a sapogenin, which is the aglycone part of a saponin (B1150181). nih.gov These compounds maintain the core steroidal framework but feature specific modifications that distinguish them.

Table 5: Characteristics of Nuatigenin-Type Derivatives

| Feature | Description |

| Core Structure | Steroidal framework (related to spirostane) |

| Key Structural Motif | Specific hydroxylation and unsaturation patterns |

| Classification | Steroidal sapogenin |

| Example Aglycone | Nuatigenin |

Stereochemical Considerations and Conformational Analysis of Tomatidine and Related Compounds

Naturally occurring tomatidine is characterized by the (22S, 25S) configuration. rsc.orgscispace.compsu.edu This specific stereochemistry at C-22 and C-25 is crucial for its biological activity. researchgate.net Another naturally occurring isomer, solasodine, has the opposite configuration at these centers, being (22R, 25R). rsc.orgscispace.compsu.edu The presence of these two main diastereoisomers highlights the importance of stereochemistry in this class of compounds. The stereochemistry at C-25 in tomatidine has been related to (S)-α-methylglutaric acid. scispace.com

The stereochemical configuration at C-22 is influenced by the configuration at C-25. With the C-27 methyl group typically adopting an equatorial conformation, the 25S configuration in tomatidine necessitates the nitrogen atom being positioned above the plane of the nucleus (22-β-N), leading to the (22S, 25S) assignment. scispace.com Conversely, the 25R configuration in solasodine results in the nitrogen atom being below the plane (22-α-N), corresponding to the (22R, 25R) stereochemistry. scispace.com

Chemical modifications of tomatidine, such as N-methylation, can impact the stereochemistry at C-22. Methylation procedures often involve intermediates where the spiro-carbon (C-22) becomes sp² hybridized, leading to a loss of the original stereochemical information at this center. rsc.orgpsu.edursc.org Upon re-closure of ring E, this can potentially result in the formation of isomers with different configurations at C-22. However, methylation of tomatidine with the (22S, 25S) configuration has been shown to yield primarily the (22S, 25S) N-methylated product. rsc.orgpsu.edursc.org In contrast, similar treatment of solasodine (22R, 25R) can produce a mixture of isomers, including the major (22R, 25R) and minor (22S, 25R) stereochemistries, which can equilibrate in solution. rsc.orgpsu.edursc.org These findings suggest that the stereochemistry at C-25 can influence the outcome of reactions affecting the C-22 center.

Conformational analysis of tomatidine and its derivatives is essential for understanding their biological interactions. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, has been utilized to study the conformations of these compounds. rsc.orgpsu.edu The NMR data can provide insights into the preferred orientation of substituents and the flexibility of the spiroaminoketal side chain and the steroid rings. Studies on N-methylated tomatidine and solasodine derivatives using ¹³C NMR have provided conformational information that helps explain the observed stereochemical outcomes of methylation reactions. rsc.orgpsu.edursc.org

Molecular dynamics simulations are increasingly employed to investigate the conformational stability and dynamics of tomatidine and its complexes with biological targets, such as proteins. nih.govmdpi.com These simulations can reveal the dynamic behavior of the molecule, including the flexibility of different parts of the structure and how its conformation changes upon binding. For instance, molecular dynamics simulations of tomatidine in complex with various viral enzymes have been used to assess the stability of the bound conformation and the interactions with surrounding amino acid residues. nih.govmdpi.com Parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to indicate the thermodynamic conformational stability during simulations. nih.govmdpi.com These studies suggest that tomatidine can maintain significant stability in the active sites of target proteins, exhibiting good interactions with the binding cavity residues. nih.govmdpi.com The radius of gyration (rGyr) is another parameter used in conformational analysis via molecular dynamics, providing a measure of how extended the ligand is. nih.gov Consistent rGyr values during simulations indicate steady conformational behavior. nih.gov

The spiroaminoketal moiety's conformation, particularly the orientation of ring F relative to the steroid nucleus, is a key aspect of the conformational analysis of tomatidine. The equatorial conformation of the C-27 methyl group is considered consistent across different spiroaminoketal alkaloids, suggesting a conserved conformation for ring F in these compounds. scispace.com

Metabolic Transformations and Degradation of Tomatidine and Its Glycosides

Catabolic Pathways during Plant Maturation (e.g., Fruit Ripening)

The catabolism of α-tomatine to esculeoside A is not a single-step process but a multi-step pathway involving several enzymatic reactions. mdpi.com In unripe green tomatoes, α-tomatine levels can be as high as 500 mg per kg of fresh weight, but these levels drop to approximately 5 mg per kg in ripe red fruit. researchgate.net The degradation of both α-tomatine and its related compound, dehydrotomatine (B3028086), occurs at a similar rate during maturation. researchgate.net In non-ripening mutant tomatoes, this conversion is inhibited, leading to an accumulation of α-tomatine and an absence of esculeoside A in the fruit tissues. mdpi.com

The conversion process is dependent on ethylene (B1197577), a key plant hormone that regulates ripening. mdpi.com Exogenous application of ethylene can decrease α-tomatine content and increase esculeoside A levels in mature green tomato fruits. mdpi.com Conversely, in ethylene synthesis-deficient mutants, there is an accumulation of α-tomatine and a decrease in esculeoside A. mdpi.com This indicates that the enzymes involved in the metabolic cascade are likely regulated by ethylene signaling pathways. mdpi.com

Enzymatic Conversions of α-Tomatine to Derivative Glycoalkaloids (e.g., Esculeoside A)

The transformation of α-tomatine to esculeoside A involves a series of hydroxylation, acetylation, and glycosylation steps, catalyzed by specific enzymes. mdpi.com These enzymatic modifications alter the structure of the steroidal alkaloid, leading to a significant reduction in its toxicity and bitterness.

C-23 Hydroxylation (Sl23DOX/GAME31)

The initial and pivotal step in the detoxification of α-tomatine is the hydroxylation at the C-23 position. nih.govresearchgate.net This reaction is catalyzed by the enzyme α-tomatine 23-hydroxylase, encoded by the gene Sl23DOX (also known as GAME31). mdpi.comresearchgate.net This enzyme is a 2-oxoglutarate-dependent dioxygenase. nih.govresearchgate.net The product of this hydroxylation, 23-hydroxytomatine, spontaneously isomerizes to form neorickiioside B, an intermediate in the metabolic pathway. mdpi.comresearchgate.net Transgenic tomato plants with silenced Sl23DOX accumulate high levels of α-tomatine in their ripe fruit and have reduced levels of esculeoside A, confirming the enzyme's crucial role. nih.govresearchgate.net

23-O-Acetylation

Following hydroxylation and isomerization, the neorickiioside B undergoes acetylation at the C-23 hydroxyl group. mdpi.com This step is carried out by the enzyme GAME36, which produces lycoperoside C (23-O-acetylated neorickiioside B). mdpi.com The discovery of GAME36 was a significant step in fully elucidating the metabolic pathway from the bitter α-tomatine to the non-bitter esculeoside A.

C-27 Hydroxylation

The subsequent modification is the hydroxylation at the C-27 position of the lycoperoside C molecule. nih.govmdpi.com This reaction is catalyzed by a C-27 hydroxylase encoded by the E8 gene, also designated as Sl27DOX. nih.govnih.gov The E8 gene is known to be induced by ethylene during fruit ripening. nih.gov The product of this reaction is prosapogenin (B1211922) A. nih.gov Silencing of the E8/Sl27DOX gene in transgenic tomato plants leads to an accumulation of lycoperoside C and a decrease in esculeoside A in ripe fruits. nih.gov Quantum chemical calculations have suggested that this C-27 hydroxylation is the driving force for the C22αN to C22βN isomerization, a key structural change in the conversion of α-tomatine to esculeoside A. mdpi.comacs.org

27-O-Glucosylation

The final step in the biosynthesis of esculeoside A is the glycosylation at the C-27 hydroxyl group. mdpi.commdpi.com The enzyme responsible for this reaction is a glycosyltransferase known as GAME5. wur.nlbiorxiv.org This enzyme facilitates the addition of a glucose moiety to produce the final non-toxic product, esculeoside A. wur.nl

Metabolic Fate and Derivative Formation in Biological Systems (beyond plant metabolism)

When consumed by animals, including humans, α-tomatine is subjected to metabolic processes. nih.gov In the acidic environment of the stomach and through the action of intestinal bacteria, α-tomatine is hydrolyzed to its aglycone, tomatidine (B1681339), which is then absorbed. nih.gov Tomatidine itself has been the subject of research for its biological activities. nih.gov

In microorganisms, the degradation of α-tomatine is a defense mechanism for certain plant pathogens. For example, the tomato pathogen Fusarium oxysporum produces an enzyme called tomatinase, which hydrolyzes α-tomatine to the less toxic tomatidine. nih.gov This detoxification is crucial for the pathogen's ability to infect the tomato plant. nih.gov Other food-related fungi, such as some Aspergillus species, have also been shown to possess tomatinase activity, degrading α-tomatine to tomatidine. nih.gov Studies have shown that both tomatine (B1682986) and its degradation product tomatidine can modulate the bacterial communities in the soil. nih.gov

Advanced Analytical Methodologies for Tomatidane and Tomatidine Profiling

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC/MS)

HPLC-MS is a widely used technique for the separation and detection of tSGAs, including tomatidine (B1681339) and its precursors. This hyphenated technique combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. UHPLC-MS/MS methods have been developed for the comprehensive quantification of tSGAs, offering advantages in terms of speed and resolution. nih.govresearchgate.net A UHPLC-MS/MS method was able to chromatographically separate analytes derived from 18 tSGA peaks representing 9 different tSGA masses in 13 minutes. nih.govresearchgate.net

In LC-MS/MS, the mobile phase typically consists of a mixture of aqueous buffer (such as ammonium (B1175870) acetate (B1210297) with formic acid) and an organic solvent like acetonitrile. nih.govspkx.net.cn Reversed-phase C18 columns are commonly used for the chromatographic separation of these compounds. nih.govspkx.net.cn

Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry for Profiling

LC-Q-TOF-MS is a powerful tool for unbiased metabolic profiling, allowing for the detection and identification of a wide range of metabolites, including steroidal alkaloids, in complex plant extracts. researchgate.netnih.gov Q-TOF-MS provides accurate mass measurements of both molecular and fragment ions, which is crucial for reliable identification of compounds, including isomers and isobars. mdpi.com This high-resolution mass spectrometry technique enables comprehensive screening and the annotation of differential mass peaks by searching against metabolite databases. researchgate.netnih.govmdpi.com

In the context of tomato analysis, LC-Q-TOF MS has been used to compare metabolite profiles of different tomato tissues, revealing the presence of various alkaloids. researchgate.netnih.gov The accurate mass data obtained from Q-TOF-MS, along with fragmentation patterns, aids in the putative assignment of metabolite identities. osu.edu

Selected Ion Monitoring (SIM) Approaches

Selected Ion Monitoring (SIM) is a mass spectrometry acquisition mode that enhances sensitivity by monitoring only specific ion masses of interest. While less selective than Multiple Reaction Monitoring (MRM), SIM can be suitable for the screening and confirmation of compounds in relatively simple matrices. researchgate.netwaters.com In SIM mode, multiple masses can be acquired for each residue for quantification and confirmation, provided the ion ratio between the masses is consistent between standards and samples. waters.com

For the analysis of tSGAs, including tomatidine, Selected Ion Recording (SIR), a form of SIM, has been utilized to identify potential tSGA species based on their masses. nih.gov

Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC)

Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC) are planar chromatographic techniques that offer simpler, faster, and cost-effective alternatives for the analysis of plant extracts. nih.govmdpi.com HPTLC, an advanced form of TLC, provides improved separation efficiency, better detection limits, and can be automated for sample application and detection. banglajol.infomdpi.com

While often used for qualitative analysis and screening, HPTLC can also be employed for quantitative determination. banglajol.infomdpi.com The separation is achieved on a thin layer of stationary phase (commonly silica (B1680970) gel) coated on a plate, using a liquid mobile phase. mdpi.comsigmaaldrich.com Compounds are visualized under UV light or by using staining reagents, and their retention is characterized by Rf values. banglajol.info Although specific applications for Tomatidane and Tomatidine using TLC/HPTLC were not detailed in the provided context, these techniques are generally applicable to the analysis of various plant metabolites, including alkaloids. nih.govmdpi.combanglajol.info

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used for the determination of the structure and purity of organic molecules. springernature.comrsc.orgmdpi.com Both one-dimensional (1D) and two-dimensional (2D) NMR methods are utilized to gain detailed information about the connectivity and spatial arrangement of atoms within a molecule. springernature.com

NMR spectroscopy provides valuable data through the analysis of chemical shifts, coupling constants, and signal integrals. mdpi.comphcogj.com This information is critical for confirming the identity of isolated compounds and elucidating the structures of novel metabolites. springernature.comrsc.orgnih.gov While the search results did not provide specific NMR data for this compound, NMR is routinely applied for the structural elucidation of various natural products, including steroidal alkaloids like those found in tomatoes. springernature.comnih.gov

Mechanistic Investigations of Tomatidine S Biological Activities in Cellular and Molecular Models

Modulation of Inflammatory Responses

Tomatidine (B1681339), a steroidal alkaloid, has demonstrated notable anti-inflammatory properties by targeting key signaling pathways involved in the inflammatory process.

Inhibition of Inducible Nitric Oxide Synthase (iNOS) Expression

Research has shown that tomatidine can effectively decrease the expression of inducible nitric oxide synthase (iNOS). researchgate.netnih.gov In studies using lipopolysaccharide (LPS)-stimulated mouse macrophages, tomatidine caused a dose-dependent inhibition of LPS-induced iNOS expression. windows.netmedchemexpress.cominvivochem.com The iNOS protein, which is typically barely detectable in unstimulated cells, increases significantly after LPS treatment. windows.netinvivochem.com Tomatidine's ability to suppress iNOS expression is a key aspect of its anti-inflammatory effects. researchgate.netnih.govaging-us.com

Regulation of NF-κB Pathway Activation (I-kappaBalpha phosphorylation, nuclear translocation)

The anti-inflammatory effects of tomatidine are largely attributed to its ability to regulate the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govaging-us.com Tomatidine has been found to suppress the phosphorylation of I-kappaBalpha (I-κBα), which is an inhibitory protein that sequesters NF-κB in the cytoplasm. researchgate.netnih.govwindows.netinvivochem.com By inhibiting I-κBα phosphorylation, tomatidine prevents its degradation and consequently blocks the nuclear translocation of the p65 subunit of NF-κB. researchgate.netwindows.netinvivochem.com This suppression of NF-κB nuclear translocation and its subsequent DNA-binding activity has been observed in a dose-dependent manner. windows.netmedchemexpress.cominvivochem.com The regulation of the NF-κB pathway is a central mechanism by which tomatidine exerts its anti-inflammatory effects. researchgate.netaging-us.comfrontiersin.org

Inhibition of JNK Pathway Activation and c-jun phosphorylation

In addition to the NF-κB pathway, tomatidine also modulates the c-Jun N-terminal kinase (JNK) signaling pathway. researchgate.netnih.gov Studies have demonstrated that tomatidine inhibits the activation of JNK, which in turn leads to the inhibition of c-jun phosphorylation. researchgate.netnih.gov However, in some cell lines, such as U2OS osteosarcoma cells, tomatidine did not show an obvious influence on JNK1/2 phosphorylation. mdpi.com In primary articular chondrocytes, tomatidine was found to suppress IL-1β-induced activation of JNK. aging-us.com This inhibition of the JNK pathway is another mechanism contributing to tomatidine's anti-inflammatory properties. researchgate.netnih.gov

Effects on Cellular Proliferation and Viability in Malignant Cell Lines

Tomatidine has been investigated for its potential to affect the proliferation and viability of various cancer cells, primarily through the induction of apoptosis.

Induction of Apoptosis Pathways (e.g., caspase- and RIP1 kinase-independent cell death)

Tomatidine's aglycone counterpart, α-tomatine, has been shown to induce apoptosis in several cancer cell lines. plos.orgnih.gov Interestingly, studies on both α-tomatine and tomatidine have revealed that this induced cell death can occur through caspase-independent pathways. acs.orgnih.govresearchgate.netplos.org

In human leukemia cell lines HL60 and K562, α-tomatine was found to induce apoptosis in a caspase-independent manner. plos.org This was associated with the release of apoptosis-inducing factor (AIF) from the mitochondria into the nucleus and the downregulation of survivin expression. plos.org Similarly, in mouse colon cancer CT-26 cells, α-tomatine induced caspase-independent cell death, also linked to the nuclear translocation of AIF and decreased survivin expression. acs.org

Furthermore, research on the neuroblastoma cell line SH-SY5Y has shown that cell death induced by both tomatine (B1682986) and tomatidine is independent of both caspases and receptor-interacting protein kinase 1 (RIPK1). nih.govresearchgate.net The pan-caspase inhibitor Z-VAD.fmk and the RIP1 inhibitor necrostatin-1 (B1678002) did not prevent cell death induced by these compounds. nih.govresearchgate.net In some cancer cell types, tomatidine has been observed to interact with proteins involved in cell proliferation and apoptosis, such as CDK2, BRAF, VEGFA, JAK1, and SMO. wu.ac.thwu.ac.th

Interactive Data Tables

Table 1: Effect of Tomatidine on Inflammatory Markers in LPS-Stimulated RAW 264.7 Macrophages

| Compound | Concentration (μM) | Nitrite Production Inhibition (%) | Reference |

| Tomatidine | 40 | 66 | windows.netmedchemexpress.cominvivochem.com |

| Solasodine (B1681914) | 40 | 22 | windows.netmedchemexpress.cominvivochem.com |

| Diosgenin | 40 | 41 | windows.netmedchemexpress.cominvivochem.com |

Table 2: Tomatidine's Effect on NF-κB Binding Activity in LPS-Stimulated Macrophages

| Tomatidine Concentration (μM) | NF-κB Binding Activity | Reference |

| 10-40 | Suppressed in a dose-dependent manner | windows.netinvivochem.com |

Modulation of Autophagy Mechanisms

Tomatidine has been identified as a modulator of autophagy, the cellular process of degradation and recycling of its own components. Research indicates that tomatidine can activate autophagy in various cell types, including mammalian cells and C. elegans. nih.govmedchemexpress.com One of the key mechanisms by which tomatidine promotes autophagy is through the enhancement of lysosomal function. nih.govmdpi.com It has been shown to increase the number of lysosomes, their proteolytic activities, and the expression of lysosomal enzymes such as Cathepsin D and Cathepsin B. nih.gov

A central regulator in this process is the transcription factor EB (TFEB), which tomatidine activates. nih.govmdpi.com Activated TFEB translocates to the nucleus and promotes the expression of genes involved in lysosomal biogenesis and autophagy. nih.gov Furthermore, studies in hepatic stellate cells suggest that tomatidine can induce autophagy by modulating the ERK/MAPK-mTOR-ULK1 signaling pathway. typeset.io Specifically, it was found to inhibit the phosphorylation of ERK and mTOR while activating the phosphorylation of ULK1, a key initiator of autophagy. typeset.io

In the context of aging, tomatidine has been shown to induce a mild form of mitochondrial stress (hormesis) by slightly increasing the production of reactive oxygen species (ROS). This, in turn, activates the SKN-1/Nrf2 pathway, leading to increased mitophagy, the selective degradation of mitochondria by autophagy. fightaging.org This process is crucial for maintaining mitochondrial homeostasis. fightaging.org

Effects on Cell Cycle Kinetics (e.g., G0-G1 arrest)

While direct studies on tomatidine's effect on cell cycle kinetics are limited, research on other compounds has elucidated pathways that tomatidine may influence. For instance, some synthetic compounds have been shown to induce G0/G1 cell cycle arrest by activating the JNK/p53/p21 pathway. nih.gov Tomatidine is known to block JNK signaling, which could theoretically impact cell cycle progression. invivochem.com However, other studies have shown that G0/G1 arrest can be induced by the elevation of p27/Kip1 protein levels and the inhibition of cyclin-dependent kinase 2 (CDK2) and CDK4 activities. nih.gov The induction of G0/G1 arrest is a key mechanism for controlling cell proliferation and is often a target in cancer therapy. mdpi.com Further research is needed to specifically delineate tomatidine's role in cell cycle regulation.

Influence on Antimicrobial and Antiviral Mechanisms

Growth Inhibition of Bacterial Small Colony Variants (SCVs) (e.g., Staphylococcus aureus)

Tomatidine exhibits potent and specific growth inhibitory activity against bacterial small colony variants (SCVs), particularly those of Staphylococcus aureus. nih.govasm.org SCVs are a slow-growing subpopulation of bacteria often associated with chronic and persistent infections. asm.org The minimal inhibitory concentration (MIC) of tomatidine against S. aureus SCVs has been reported to be as low as 0.06 to 0.12 μg/ml, whereas it shows little to no activity against the typical, fast-growing strains (MIC > 16 μg/ml). nih.govmdpi.comnih.gov This selective action is bacteriostatic for SCVs. nih.gov The susceptibility of SCVs to tomatidine is directly linked to their characteristically dysfunctional electron transport system. nih.govasm.org

Interference with Bacterial Electron Transport Systems

The specific antibacterial activity of tomatidine against SCVs is attributed to their impaired electron transport chain. nih.govasm.org SCVs often have defects in this system, which leads to reduced ATP production and a slower growth rate. nih.govfrontiersin.org This inherent weakness is exploited by tomatidine. Evidence for this mechanism comes from studies where normal, fast-growing S. aureus strains, which are typically resistant to tomatidine, become susceptible when their electron transport chain is artificially inhibited by compounds like 4-hydroxy-2-heptylquinoline-N-oxide (HQNO). nih.govasm.org Conversely, when the respiratory deficiency of SCVs is complemented, they gain resistance to tomatidine. nih.gov The primary molecular target of tomatidine has been identified as the bacterial ATP synthase, specifically subunit c, which is encoded by the atpE gene. asm.orgmdpi.comfrontiersin.org By inhibiting ATP synthase, tomatidine disrupts the already compromised energy production in SCVs.

Inhibition of Macromolecular Biosynthesis in Bacteria

The inhibition of ATP synthase by tomatidine leads to a reduction in cellular ATP levels. frontiersin.org This energy deficit, in turn, causes a general reduction in macromolecular biosynthesis. nih.govd-nb.info Studies using radiolabeled precursors have shown that in the presence of an electron transport inhibitor, tomatidine significantly decreases the synthesis of all macromolecules in S. aureus. nih.gov Notably, the inhibition of protein synthesis, measured by the incorporation of radiolabeled leucine, was found to be more profoundly affected compared to the biosynthesis of other macromolecules. nih.govnih.gov This effect on protein synthesis could be a downstream consequence of depleted ATP, which is essential for this energy-intensive process.

Anti-Herpes Simplex Virus Type 1 (HSV-1) Activity

Tomatidine has demonstrated antiviral activity against Herpes Simplex Virus Type 1 (HSV-1). nih.gov While the precise mechanism is still under investigation, it is suggested that it may interfere with a molecular event during the replication phase of the virus. nih.govresearchgate.net Research on its parent compound, tomatine, suggests that the sugar moiety of the glycoside may interact with the viral envelope, which could be a potential mechanism of action. nih.gov Studies on root exudates of Solanum lycopersicum, which contain tomatidine, have shown significant inhibition of HSV-1 replication. nih.govresearchgate.net

Regulation of Stem Cell Differentiation and Maturation

Tomatidine has been identified as a significant modulator of stem cell differentiation, particularly in promoting the maturation of stem cells into specialized cell types. google.comresearchgate.net

Promotion of Stem Cell Differentiation into Specific Lineages (e.g., Cardiomyocytes)

Research has demonstrated that tomatidine effectively promotes the differentiation and maturation of human embryonic stem cells (hESCs) into cardiomyocytes. google.comresearchgate.net Treatment with tomatidine during the differentiation process has been shown to increase the efficiency of cardiomyocyte formation. google.com The resulting cardiomyocytes exhibit structural and functional characteristics similar to mature human cardiomyocytes. google.com This has been observed through morphological changes, such as a significant increase in cell size, from a round to a more mature rod-like shape. researchgate.net

The process often involves a directed differentiation protocol, where stem cells are sequentially treated with signaling pathway modulators. For instance, a common method involves the initial use of a GSK3 inhibitor like CHIR99021, followed by a Wnt inhibitor such as IWP2, before the introduction of tomatidine. google.comresearchgate.net This sequential treatment helps guide the stem cells towards a cardiac lineage, with tomatidine then acting to enhance their maturation. researchgate.net

Assessment of Lineage-Specific Marker Expression

The promotion of cardiomyocyte differentiation by tomatidine is substantiated by the increased expression of several lineage-specific markers. researchgate.net The expression of these markers can be assessed using various molecular biology techniques, including flow cytometry, Western blotting, and reverse transcriptase-polymerase chain reaction (RT-PCR). google.comnih.gov

Following tomatidine treatment, there is a notable upregulation of key cardiomyocyte-specific proteins. researchgate.net This includes a significant increase in the expression of α-sarcomeric actinin (α-SA), cardiac troponin T (cTnT), and myosin light chain 2 isoforms (MLC2a). researchgate.netresearchgate.net Furthermore, a key indicator of maturation, the expression of cardiac troponin I (cTnI), is markedly increased in long-term cultures treated with tomatidine. researchgate.netresearchgate.net

The table below summarizes the key lineage-specific markers and their observed changes upon tomatidine treatment during cardiomyocyte differentiation.

| Marker | Protein Name | Marker Type | Observed Change with Tomatidine | Analysis Method |

| α-SA | α-sarcomeric actinin | Cardiomyocyte-specific protein | Significantly increased expression. researchgate.net | Western Blotting |

| cTnT | Cardiac troponin T | Cardiac structural protein | Accelerated spontaneous increase. researchgate.net | Western Blotting |

| MLC2a | Myosin light chain 2a | Cardiac structural protein | Accelerated spontaneous increase. researchgate.net | Western Blotting |

| cTnI (TNNI3) | Cardiac troponin I | Maturation isoform signature | Significantly increased expression. researchgate.net | Western Blotting, RT-PCR |

| MYL2 | Myosin light chain 2 | Ventricular isoform | Increased mRNA expression. researchgate.net | RT-PCR |

| MYH7 | Myosin heavy chain 7 | Ventricular isoform (β-MHC) | Increased mRNA expression. researchgate.net | RT-PCR |

These findings collectively indicate that tomatidine not only promotes the differentiation of stem cells into the cardiomyocyte lineage but also facilitates their structural and functional maturation. researchgate.netresearchgate.net

Interaction with Cellular Signaling Pathways

Tomatidine's biological effects are also attributed to its interaction with specific cellular signaling pathways, most notably the Hedgehog signaling pathway.

Hedgehog (Hh) Signaling Pathway Modulation

In silico analyses have predicted a significant interaction between tomatidine and the Smoothened (SMO) protein, a key component of the Hedgehog (Hh) signaling pathway. wu.ac.thwu.ac.th The Hh pathway is crucial for embryonic development and has been implicated in the proliferation and survival of various cancer cells. nih.govwu.ac.th

The interaction between tomatidine and SMO suggests a potential modulation of the Hh signaling cascade. wu.ac.th In several studies, tomatidine has been used as a negative control for cyclopamine (B1684311), a known inhibitor of the Hh pathway that also targets SMO. nih.govtandfonline.com These studies have shown that while cyclopamine inhibits cell proliferation and induces apoptosis in certain cancer cell lines by blocking the Hh pathway, tomatidine, despite its structural similarity, does not exhibit the same inhibitory activity. nih.govtandfonline.com This highlights the specificity of the interaction and suggests that tomatidine's modulation of the pathway may be distinct from that of canonical inhibitors. The interaction is primarily driven by van der Waals and alkyl interactions within the hydrophobic regions of the target protein. wu.ac.thwu.ac.th

Potential for Targeting Bcl-2 Family Proteins (structural similarity to inhibitors)

The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of apoptosis, or programmed cell death. wikipedia.org This family includes both pro-apoptotic and anti-apoptotic members that control mitochondrial outer membrane permeabilization, a key step in the intrinsic apoptotic pathway. wikipedia.orgresearchgate.net The anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, function by binding to and sequestering pro-apoptotic members through a hydrophobic groove formed by their BH1, BH2, and BH3 domains. wikipedia.orgnih.gov

While direct functional studies on the interaction between tomatidine and Bcl-2 family proteins are limited, the structural characteristics of tomatidine, a steroidal alkaloid, raise the possibility of it interacting with these proteins. The hydrophobic nature of tomatidine could potentially allow it to interact with the hydrophobic binding grooves of anti-apoptotic Bcl-2 family members, similar to how BH3-only proteins and other small molecule inhibitors function. wikipedia.orgnih.gov This structural similarity suggests a potential, yet to be fully explored, mechanism by which tomatidine could influence apoptotic pathways.

Molecular Interactions of Tomatidine with Biomolecules

Interactions with Cellular Components (e.g., membranes, proteins)

Tomatidine (B1681339), as a steroidal compound, can directly interact with cellular structures, particularly cell membranes. wu.ac.th Its physicochemical properties allow it to be inserted into the cell membrane and invaginated into the hydrophobic regions of proteins. wu.ac.thwu.ac.th Studies have noted that tomatidine can form a complex with cholesterol, a key component of animal cell membranes. spandidos-publications.com

Beyond the membrane, tomatidine has been shown to modulate the expression of specific cellular and viral proteins. In studies investigating its antiviral properties against Chikungunya virus (CHIKV), tomatidine was found to significantly reduce the expression of the viral non-structural protein nsP2 and the structural proteins E1 and C. plos.org The same research identified that tomatidine treatment of human hepatic cells led to changes in the expression of cellular proteins, including CD98 and p62, although these specific changes were not directly responsible for the antiviral effect. plos.org Other research points to interactions with lysosomal membrane proteins. researchgate.net

Structure-Activity Relationships Regarding Oligosaccharide Moiety and Aglycone Skeleton

Tomatidine is the aglycone (non-sugar) portion of the glycoalkaloid α-tomatine. researchgate.netkobe-u.ac.jp The structure of α-tomatine consists of the tomatidine steroid skeleton attached at the C-3 position to a branched tetrasaccharide (sugar) chain called β-lycotetraose. spandidos-publications.comresearchgate.net The presence or absence of this oligosaccharide moiety dramatically influences the compound's biological activity, a key aspect of its structure-activity relationship. mdpi.comnih.gov

The role of the sugar chain is often critical for certain biological effects. For instance, α-tomatine demonstrates significant concentration-dependent growth inhibition and apoptosis induction in human myeloid leukemia HL-60 cells. spandidos-publications.com In contrast, tomatidine, its aglycone, shows very little of this activity, indicating the oligosaccharide moiety is essential for this particular anti-cancer effect. spandidos-publications.com The interaction of α-tomatine with membrane cholesterol is thought to be a key part of this mechanism, and the addition of free cholesterol can partially block its effects. spandidos-publications.com Similarly, for antiprotozoal activity against various strains, α-tomatine was found to be a potent inhibitor, while tomatidine displayed only low to moderate activity, again highlighting the importance of the glycosidic chain. mdpi.com

Conversely, in some contexts, the aglycone skeleton itself is responsible for the primary biological activity. A notable example is the antibacterial effect against small-colony variants of Staphylococcus aureus, where only the aglycone tomatidine, and not α-tomatine, exhibited specific growth inhibition. mdpi.com This demonstrates that for certain targets, the presence of the large, hydrophilic sugar chain can be detrimental to activity, and the exposed aglycone is the active form. This differential activity underscores how the interplay between the hydrophobic steroid skeleton and the hydrophilic sugar chain dictates the molecule's interaction with diverse biological targets. nih.gov

Research Applications and Model System Utility of Tomatidine

Application in In Vitro Cellular Assays (e.g., cell culture models)

Tomatidine (B1681339) is widely employed in a variety of in vitro cellular assays to elucidate its effects on cell physiology, growth, and function. Cell culture models provide a controlled environment to study the direct impact of tomatidine on specific cell types.

Researchers have used cultured skeletal myotubes from both humans and mice to demonstrate that tomatidine stimulates anabolism, leading to the accumulation of protein and mitochondria, which results in cell growth. nih.govnih.govresearchgate.net In these studies, C2C12 myotubes are a common model system. nih.gov Assays to measure protein synthesis and quantitative PCR (qPCR) to analyze the expression of anabolic genes are frequently utilized to quantify these effects. nih.govresearchgate.net

Tomatidine's utility has been explored in models of tissue degeneration. In nucleus pulposus cells (NPCs) treated with lipopolysaccharides (LPS) to simulate intervertebral disc degeneration, tomatidine was shown to promote extracellular matrix (ECM) anabolism and inhibit catabolism. dovepress.com Cell viability assays, such as the CCK-8 assay, have been used to determine non-toxic concentrations of tomatidine for these experiments. dovepress.com

In cancer research, tomatidine's effects on cell migration and invasion are studied using human osteosarcoma cell lines like U2OS and HOS. researchgate.netsemanticscholar.org Modified Boyden chamber assays, with and without Matrigel, are standard methods to quantify the dose-dependent reduction in migratory and invasive potential of these cells following tomatidine treatment. semanticscholar.org Similarly, its impact on cell proliferation and the expression of fibrosis-related proteins have been assessed in hepatic stellate cell lines such as LX-2. researchgate.net The compound's antiviral properties have been investigated in various cell lines, including human hepatic Huh-7 cells, to study its effects on Chikungunya virus (CHIKV) and Dengue virus (DENV) infectivity. researchgate.netplos.org

The following table summarizes key in vitro models and assays where tomatidine has been applied.

| Cell Model | Research Area | Key Assays Performed | Observed Effect of Tomatidine | Reference |

|---|---|---|---|---|

| Human and Mouse Skeletal Myotubes (e.g., C2C12) | Muscle Biology | Immunoblotting, Protein Synthesis Assays, qPCR | Stimulates anabolism and cell growth | nih.govnih.gov |

| Nucleus Pulposus Cells (NPCs) | Intervertebral Disc Degeneration | CCK-8 Viability Assay, Gene Expression Analysis | Promotes ECM anabolism, inhibits catabolism | dovepress.com |

| Human Osteosarcoma Cells (U2OS, HOS) | Cancer Biology | Boyden Chamber Migration/Invasion Assays, MTT Viability Assay | Inhibits cell migration and invasion without cytotoxicity | researchgate.netsemanticscholar.org |

| Human Hepatic Stellate Cells (LX-2) | Liver Fibrosis | Protein Expression Analysis (e.g., α-SMA, COL1A1) | Inhibits proliferation and expression of fibrotic proteins | researchgate.net |

| Human Hepatoma Cells (Huh-7) | Virology (CHIKV, DENV) | Plaque Assays, Mass Spectrometry, RNA Transfection | Reduces viral infectivity and progeny release | researchgate.netplos.org |

| Mouse Macrophages | Inflammation | Western Blot (iNOS, COX-2), NF-κB/JNK Pathway Analysis | Suppresses expression of inflammatory mediators | researchgate.net |

Use as a Chemical Probe for Investigating Biological Pathways

Tomatidine serves as a valuable chemical probe for the targeted investigation of specific biological signaling pathways. By observing the cellular responses to tomatidine treatment, often in conjunction with specific inhibitors or genetic modifications, researchers can dissect complex molecular mechanisms.

A primary pathway investigated using tomatidine is the mTORC1 signaling cascade, a key regulator of cell growth and anabolism. nih.gov Studies have shown that tomatidine activates mTORC1 signaling in skeletal muscle cells. nih.govnih.govresearchgate.net The use of rapamycin, a specific mTORC1 inhibitor, demonstrated that the hypertrophic effects of tomatidine on muscle cells are dependent on this pathway, confirming tomatidine's role as an activator and a useful tool for studying mTORC1 function. nih.gov

In the context of inflammation, tomatidine has been used to probe the NF-κB and JNK pathways . researchgate.netnumberanalytics.com In LPS-stimulated macrophage models, tomatidine was found to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by inhibiting the phosphorylation of I-κBα and the activation of JNK. researchgate.net It also blocks the NF-κB/CXCL10 pathway, which is implicated in neuronal damage following spinal cord injury. nih.gov

Tomatidine is also utilized to study the MAPK/ERK signaling pathway . In osteosarcoma and hepatic stellate cell models, tomatidine has been shown to inhibit the c-Raf-MEK-ERK pathway, which is associated with its ability to repress cell invasion and migration. researchgate.netsemanticscholar.org

Other pathways investigated using tomatidine as a probe include:

Activating Transcription Factor 4 (ATF4)-dependent signaling : Tomatidine is used to study this pathway's role in age-related muscle weakness and pancreatic cancer. researchgate.netaacrjournals.org

Nrf2/HO-1/GPX4 signaling : It activates this pathway, providing a tool to study mechanisms of mitigating oxidative stress and ferroptosis in models of intervertebral disc degeneration. dovepress.comnih.gov

Bacterial ATP synthase : Tomatidine specifically targets the ATP synthase subunit C in Staphylococcus aureus, making it a unique probe for studying bacterial energy metabolism and mechanisms of antibiotic action. nih.gov

Preclinical Research Models for Mechanistic Studies (e.g., inflammation models, bacterial infection models)

Tomatidine is frequently used in preclinical animal models to study disease mechanisms and evaluate potential therapeutic strategies in a whole-organism context.

Inflammation Models: Tomatidine's anti-inflammatory properties are studied in various preclinical models. In a mouse model of asthma, tomatidine was shown to attenuate airway hyperresponsiveness and inflammation by suppressing Th2 cytokines. esmed.org It has also been used in models of spinal cord injury in rats, where it was observed to relieve neuronal damage by inhibiting the inflammatory response. nih.gov In a 3D muscle microphysiological system using donor-derived myobundles, tomatidine was found to attenuate inflammatory responses triggered by exercise-like electrical stimulation. esmed.org

Bacterial Infection Models: A significant area of research involves the use of tomatidine in models of bacterial infection, particularly those caused by Staphylococcus aureus. Tomatidine shows potent activity against the persistent, slow-growing small-colony variants (SCVs) of S. aureus, which are associated with chronic and recurrent infections. nih.govresearchgate.net Its efficacy has been demonstrated in a model using cystic fibrosis airway epithelial cells, where it inhibited the intracellular replication of a clinical SCV isolate. nih.gov Furthermore, tomatidine is used in synergy studies with conventional antibiotics like aminoglycosides to investigate strategies for overcoming antibiotic resistance in both standard and clinical isolates of S. aureus and other pathogens. brieflands.comnih.govoup.com The generation of tomatidine-resistant S. aureus strains in vitro has been a key preclinical strategy to identify its cellular target, the bacterial ATP synthase. nih.gov

The table below highlights some preclinical models where tomatidine is used for mechanistic studies.

| Preclinical Model | Research Focus | Key Findings | Reference |

|---|---|---|---|

| Mouse Model of Skeletal Muscle Atrophy (Fasting- or Immobilization-induced) | Muscle Wasting | Reduces muscle atrophy and enhances recovery by stimulating mTORC1 signaling. | nih.govmdpi.com |

| Mouse Model of Asthma | Airway Inflammation | Attenuates airway hyperresponsiveness and inflammation by suppressing Th2 cytokines. | esmed.org |

| Rat Model of Spinal Cord Injury | Neuroinflammation and Neuronal Damage | Alleviates neuronal damage by inhibiting apoptosis and inflammation via the NF-κB/CXCL10 pathway. | nih.gov |

| Infection Model with S. aureus Small-Colony Variants (SCVs) in CF Epithelial Cells | Chronic Bacterial Infection | Inhibits the intracellular replication of SCVs, suggesting a tool to combat persistent infections. | nih.gov |

| Mouse Model of Intervertebral Disc Degeneration | Degenerative Disease | Improves disc health by promoting ECM synthesis and reducing oxidative stress. | dovepress.comnih.gov |

Development of Novel Research Tools

The unique properties of tomatidine have led to its development and use as a novel research tool itself, and as a scaffold for creating new ones.

As a small molecule inhibitor of muscle atrophy , tomatidine provides a valuable tool for researchers studying the fundamental biology of muscle wasting and hypertrophy. nih.govnih.gov Its ability to stimulate mTORC1 signaling allows for controlled activation of this pathway in experimental settings. nih.gov

In the field of microbiology, tomatidine's specific and potent activity against S. aureus SCVs makes it an indispensable tool for studying bacterial persistence, a major challenge in treating chronic infections. nih.govresearchgate.net It allows researchers to selectively target this subpopulation of bacteria. Its use in combination with traditional antibiotics has become a research tool to explore the mechanisms of antibiotic synergy and to devise strategies to re-sensitize resistant bacteria. brieflands.comoup.com

The investigation of tomatidine has also spurred the development of new chemical entities. Its structure has served as a lead compound for medicinal chemists. For example, the derivative FC04-100 was developed from tomatidine and possesses enhanced activity against non-SCV strains of S. aureus, demonstrating how tomatidine can be a starting point for creating next-generation research probes and potential therapeutic leads. nih.govmdpi.com

Finally, the increasing demand for tomatidine in research has driven innovation in chemical synthesis. The development of efficient, scalable, multi-gram synthesis routes for tomatidine is a crucial advancement, as it makes this important natural product more accessible to the scientific community, thereby facilitating further research. mdpi.comresearchgate.net

Future Directions in Tomatidane and Tomatidine Research

Elucidation of Uncharacterized Biosynthetic and Metabolic Enzymes

The biosynthesis and metabolism of steroidal glycoalkaloids (SGAs) like α-tomatine, which is metabolized to tomatidine (B1681339), involve a complex series of enzymatic reactions. While some key genes encoding enzymes in the α-tomatine synthesis pathway have been identified, there are still uncharacterized enzymes involved in both the biosynthetic and metabolic processes of tomatidine and potentially tomatidane. mdpi.comresearchgate.net Future research should focus on identifying these missing key genes and enzymes to complete the understanding of the entire pathway. mdpi.com This includes enzymes responsible for the conversion of α-tomatine to tomatidine and further metabolic transformations of tomatidine and this compound within plants and potentially in other organisms or systems. Elucidating these enzymes will provide a comprehensive picture of how these compounds are synthesized and broken down, which is crucial for potential metabolic engineering efforts to modulate their levels.

Comprehensive Profiling of Undiscovered Derivatives

Tomatidine is the aglycone of α-tomatine, and both compounds can undergo further modifications within the plant, leading to a diversity of derivative SGAs. researchgate.net While some derivatives like esculeoside A have been identified as metabolic products during tomato ripening, a comprehensive profiling of all potential undiscovered derivatives of this compound and tomatidine is needed. researchgate.net This includes exploring derivatives that may exist in different plant tissues, at various developmental stages, or under different environmental conditions. researchgate.net Advanced analytical techniques, such as high-performance liquid chromatography coupled with high-resolution mass spectrometry, can be employed for this purpose. Identifying novel derivatives and understanding their structures is essential, as these compounds may possess distinct biological activities compared to the parent compounds. Research into germplasm with variant SGA metabolomic profiles can be particularly useful in this endeavor. researchgate.net

Advanced Mechanistic Studies at the Subcellular Level

While some studies have begun to explore the mechanisms of action of tomatidine, particularly in areas like skeletal muscle atrophy and inflammation, a more detailed understanding of their interactions at the subcellular level is required. researchgate.netnih.gov Future research should delve into the specific cellular targets, signaling pathways, and molecular interactions mediated by this compound and tomatidine within different cell types. This could involve advanced techniques such as live-cell imaging, protein-ligand binding assays, and transcriptomic or proteomic analysis to identify the precise molecules and pathways affected. For instance, research has shown tomatidine can influence pathways like mTORC1 and NF-κB, but the exact nature of these interactions at the subcellular level warrants further investigation. researchgate.netnih.gov Understanding these intricate mechanisms is crucial for determining their full biological potential and potential therapeutic applications.

Exploration of Interplay with Diverse Biological Systems

The biological activities of tomatidine and tomatine (B1682986) have been observed in various contexts, including plant defense, antifungal activity, and effects on animal models related to muscle atrophy and inflammation. researchgate.netnih.govnih.govwikipedia.org Future research should broaden the exploration of their interplay with diverse biological systems. This includes investigating their effects on other plant species, microorganisms beyond fungi and bacteria, insects, and a wider range of mammalian cell types and animal models. nih.govglycoscience.ru Understanding how these compounds interact within complex biological environments can reveal novel functions and potential applications. For example, exploring their impact on the gut microbiome or their interactions with the immune system in more detail could open new avenues of research. researchgate.net

Computational Modeling and In Silico Approaches for Structure-Function Prediction

Computational modeling and in silico approaches offer powerful tools to complement experimental research on this compound and tomatidine. pharmakonpress.grpremier-research.compatheon.comnih.gov Future directions should heavily utilize these methods for structure-function prediction, target identification, and understanding molecular interactions. nih.gov Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can be employed to predict how these compounds interact with potential biological targets and to design or identify derivatives with enhanced or altered activities. pharmakonpress.grpatheon.comnih.gov In silico methods can also aid in predicting ADME (absorption, distribution, metabolism, and excretion) properties, which is valuable for assessing their potential in biological systems. patheon.comnih.gov The integration of computational and experimental approaches is crucial for accelerating the discovery and understanding of this compound and tomatidine.

Q & A

Basic Research Questions

Q. What validated experimental protocols are recommended for isolating Tomatidane from plant sources?

- Methodology : Use Soxhlet extraction with ethanol (70% v/v) followed by preparative HPLC purification. Confirm purity via NMR (¹H/¹³C) and LC-MS .

- Data Consideration : Include retention times, solvent gradients, and spectral data in supplementary materials. Reproducibility requires strict control of extraction temperature (60–70°C) and plant material freshness .

Q. How can researchers address discrepancies in reported bioactivity data for this compound across studies?

- Analytical Approach : Conduct meta-analysis of existing literature, focusing on variables like cell line viability assays (e.g., MTT vs. resazurin), dosage ranges, and solvent carriers (DMSO vs. aqueous solutions). Use statistical tools (e.g., ANOVA) to identify confounding factors .

- Example Table :

| Study | Cell Line | IC₅₀ (µM) | Solvent | Assay Type |

|---|---|---|---|---|

| A | HeLa | 12.3 | DMSO | MTT |

| B | HepG2 | 45.7 | PBS | Resazurin |

Advanced Research Questions

Q. What strategies optimize this compound’s stability in in vitro pharmacokinetic studies?

- Experimental Design :

Test degradation kinetics under varying pH (2–9) and temperature (4–37°C) using UPLC-PDA.

Add stabilizers (e.g., ascorbic acid, cyclodextrins) and compare half-life (t₁/₂) .

- Critical Analysis : Report degradation products via HR-MS and correlate with bioactivity loss. Use Arrhenius plots to model shelf-life predictions .

Q. How do structural analogs of this compound influence its mechanism of action in cancer pathways?

- Methodology :

- Perform molecular docking (AutoDock Vina) to compare binding affinities for targets like AKT or NF-κB.

- Validate via siRNA knockdowns in cell models, measuring downstream protein expression (Western blot) .

- Data Interpretation : Highlight steric hindrance or hydrogen bonding differences between analogs using crystallographic data (if available) .

Q. What are the ethical and methodological challenges in designing in vivo toxicity studies for this compound?

- Ethical Compliance : Follow OECD Guidelines 423 (acute oral toxicity) and 407 (28-day repeated dose). Include justification for animal models (e.g., zebrafish vs. rodents) .

- Data Collection : Monitor hematological (CBC), hepatic (ALT/AST), and renal (creatinine) markers. Use survival curves and histopathology to establish NOAEL/LOAEL .

Data Contradiction and Validation

Q. How should researchers resolve conflicting reports on this compound’s antioxidant vs. pro-oxidant effects?

- Hypothesis Testing :

Measure ROS levels (DCFH-DA assay) under normoxic vs. hypoxic conditions.

Correlate with endogenous glutathione levels (Ellman’s assay) .

Q. What criteria determine the inclusion/exclusion of this compound datasets in systematic reviews?

- Quality Assessment : Apply PRISMA guidelines with emphasis on:

- Sample size justification (power analysis).

- Blinding in experimental workflows.

- Raw data accessibility (FAIR principles) .

- Exclusion Table :

| Reason for Exclusion | % of Studies |

|---|---|

| Incomplete dosage data | 32% |

| Lack of negative controls | 24% |

Methodological Best Practices

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

- Core Techniques :

- 2D NMR (COSY, HSQC) for stereochemistry confirmation.

- X-ray crystallography for absolute configuration .

- Data Reporting : Provide full spectral assignments and crystallographic parameters (CCDC deposition recommended) .

Q. How to design a robust structure-activity relationship (SAR) study for this compound?

- Workflow :

Synthesize derivatives with modifications at C-3 and C-6 positions.

Test against a panel of cancer/non-cancer cell lines.

Use QSAR models (e.g., CoMFA) to predict bioactivity .

- Pitfalls : Avoid overfitting models by validating with external datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.